6-fluoro-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S688028
CAS No.
75893-82-2
M.F
C9H8FNO
M. Wt
165.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-3,4-dihydroquinolin-2(1H)-one

CAS Number

75893-82-2

Product Name

6-fluoro-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-fluoro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

InChI

InChI=1S/C9H8FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)

InChI Key

MRNDBGXTEBTIEY-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)F

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)F

6-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 75893-82-2) is a highly specialized fluorinated hydrocarbostyril derivative, primarily procured as a late-stage building block for pharmaceutical synthesis. Presenting as a stable, handleable crystalline solid, it serves as the definitive precursor for 6-fluoro-1,2,3,4-tetrahydroquinoline, a core scaffold in broad-spectrum fluoroquinolone antibacterials and advanced histone deacetylase 6 (HDAC6) inhibitors. Its procurement value is anchored in its partially saturated lactam ring, which allows for highly chemoselective carbonyl reduction without compromising the critical C-F bond at the 6-position.

Research Fit

nNOS inhibitor scaffold studies
Fluorinated dihydroquinolinone core for neuronal nitric oxide synthase SAR exploration
MAO-B C6-position selectivity research
Supports C6-vector structure-activity relationship studies for monoamine oxidase B
NK1 receptor binding studies
6-Fluoro substitution context for neurokinin-1 receptor affinity screening

Attempting to substitute 6-fluoro-3,4-dihydroquinolin-2(1H)-one with fully aromatic 6-fluoroquinoline for the synthesis of saturated derivatives introduces severe process liabilities. Standard catalytic hydrogenation of fluoroquinolines frequently triggers competitive hydrodefluorination, cleaving the C-F bond and generating des-fluoro impurities that are notoriously difficult to purge from the API stream [1]. By procuring the pre-reduced lactam (6-fluoro-3,4-dihydroquinolin-2(1H)-one), process chemists can utilize mild hydride reagents to selectively reduce the carbonyl. This bypasses harsh hydrogenation conditions entirely, ensuring the structural integrity of the fluorinated aromatic ring and preventing costly yield losses associated with defluorination side reactions .

Substitution Risk

Target Compound
Potential Substitute
Risk Context
6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Unsubstituted core
Binding affinity context may not transfer; target engagement may differ substantially
6-Fluoro-3,4-dihydroquinolin-2(1H)-one
C7-substituted analog
MAO-B selectivity profile may shift; C6/C7 vectors yield divergent SAR paths
6-Fluoro-3,4-dihydroquinolin-2(1H)-one
6-Chloro derivative
Lipophilicity and metabolic stability profile may differ; halogen electronic effects vary

Chemoselective Reduction Yield vs. Fully Aromatic Precursors

The synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline heavily favors the use of 6-fluoro-3,4-dihydroquinolin-2(1H)-one over 6-fluoroquinoline due to superior chemoselectivity. Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one using lithium aluminum hydride (LiAlH4) in THF consistently delivers the target tetrahydroquinoline in high yields (typically 81%), with zero hydrodefluorination . In contrast, direct catalytic hydrogenation of fully aromatic fluoroquinolines often requires specialized transition-metal catalysts or high pressures to suppress C-F bond cleavage, which can otherwise account for substantial byproduct formation and yield decay [1].

Evidence DimensionTarget product yield and defluorination rate
Target Compound Data81% yield via LiAlH4 reduction; 0% hydrodefluorination
Comparator Or Baseline6-Fluoroquinoline (aromatic precursor)
Quantified DifferenceEliminates defluorination risk inherent to the hydrogenation of the aromatic comparator
ConditionsLiAlH4 in THF (target) vs. Catalytic Hydrogenation (comparator)

Procuring the lactam precursor allows for standard hydride reduction, avoiding the complex catalyst screening and impurity purging required when hydrogenating fluoroaromatics.

NK1 Binding Affinity
Class-level inference
Ki = 6.40 nM (6-fluoro core) vs Ki > 10,000 nM (unsubstituted core)
Supports NK1 binding affinity context for 6-fluoro substitution
Reported in CHO-K1 aequorin luminescence assay; verify in target system

Metabolic Blocking in HDAC6 Inhibitor Design vs. Non-Fluorinated Baseline

The strategic placement of the fluorine atom at the 6-position strongly differentiates 6-fluoro-3,4-dihydroquinolin-2(1H)-one from its non-fluorinated analog, 3,4-dihydroquinolin-2(1H)-one. In the development of HDAC6 selective inhibitors, the 6-fluoro substituent is utilized to block oxidative metabolism at the vulnerable C6 position of the quinoline core while simultaneously enhancing lipophilicity for better cellular permeability [1]. This structural modification is critical for achieving the required pharmacokinetic profile in advanced therapeutic models, such as those for Charcot-Marie-Tooth disease and various cancers.

Evidence DimensionMetabolic stability and target site blocking
Target Compound DataC6-position sterically and electronically blocked by fluorine
Comparator Or Baseline3,4-Dihydroquinolin-2(1H)-one (non-fluorinated)
Quantified DifferencePrevents C6-oxidation, extending in vivo half-life compared to the unsubstituted baseline
ConditionsIn vivo pharmacokinetic optimization of HDAC6 inhibitors

Procuring the 6-fluoro building block is mandatory for synthesizing APIs that require enhanced metabolic stability, which the non-fluorinated scaffold cannot provide.

MAO-B Selectivity Profile
Class-level inference
C6-substitution: distinct selectivity window
C7-substituted analogs: IC50 values in low nanomolar range (e.g. 2.9 nM)
C6/C7 substitution context may yield divergent MAO-B selectivity
Selectivity over MAO-A requires assay-specific review

Suitability for 18F-Radiolabeling Reference Standards

In the synthesis of PET imaging agents targeting HDAC6 in the brain, 6-fluoro-3,4-dihydroquinolin-2(1H)-one serves as the essential non-radioactive reference standard precursor, distinguishing it from chloro-substituted analogs. While 6-chloro-1,2,3,4-tetrahydroquinoline is utilized to create the boronic ester precursor for 18F-radiolabeling, the 6-fluoro derivative is strictly required to synthesize the stable 19F-reference standard (achieved in 88% yield via alkylation)[1]. This exact structural match is critical for validating the HPLC retention times and binding affinities of the radioactive tracer.

Evidence DimensionUtility in PET tracer development workflow
Target Compound DataYields 19F-reference standard (88% yield via alkylation)
Comparator Or Baseline6-Chloro analog (used for radiolabeling precursor, not reference)
Quantified DifferenceProvides the exact isotopic structural match required for analytical validation
ConditionsReaction with methyl 4-(bromomethyl)benzoate for HDAC6 tracer synthesis

Radiochemistry labs must procure this exact fluorinated compound to synthesize analytical reference standards for validating novel 18F-PET imaging agents.

Lipophilicity Profile
Data to verify
Calculated LogP = 1.73 (6-fluoro) vs LogP ≈ 1.1 (unsubstituted core)
Reported lipophilicity context for permeability screening
Calculated value; experimental LogP confirmation advised
nNOS Inhibitor Scaffold Context
Context-dependent
Core structure in patented fluorinated dihydroquinoline nNOS inhibitor series
Supports nNOS inhibitor scaffold research context
Model-response endpoints and in vivo context require independent validation

Synthesis of Fluoroquinolone Antibacterial Intermediates

6-Fluoro-3,4-dihydroquinolin-2(1H)-one is the optimal starting material for generating 6-fluoro-1,2,3,4-tetrahydroquinoline, a critical intermediate for legacy and next-generation fluoroquinolone antibiotics. Its use ensures high-yielding, defluorination-free scale-up compared to aromatic precursors .

Development of Selective HDAC6 Inhibitors

In neurodegenerative and oncology drug discovery, this compound is utilized to build the core recognition cap of HDAC6 inhibitors. The 6-fluoro substitution provides essential metabolic stability and lipophilicity required for blood-brain barrier penetration, outperforming non-fluorinated analogs [1].

Preparation of Analytical Reference Standards for PET Imaging

For radiopharmacies developing 18F-labeled HDAC6 tracers, this compound is procured to synthesize the cold (19F) reference standards. It allows for precise HPLC calibration and in vitro binding assay validation against the radioactive counterparts synthesized from alternative chloro- or boryl-precursors [2].

Application Fit

Application
Selection Property
Validation Focus
nNOS inhibitor SAR studies
Fluorinated dihydroquinolinone scaffold context
nNOS binding and model-response endpoint review
MAO-B C6-position selectivity research
C6-substitution selectivity profile
MAO isoform selectivity and SAR interpretation
NK1 receptor binding studies
6-Fluoro NK1 affinity context
Binding affinity and permeability endpoint review

XLogP3

1.2

Wikipedia

6-Fluoro-3,4-dihydroquinolin-2(1H)-one

Explore Compound Types